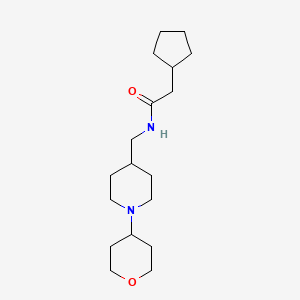
2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” often involves complex organic reactions . For instance, the synthesis of 2H-Pyrans involves physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes . The synthesis of tetrahydropyridines and dihydro-2H-pyrans can be achieved via ring-expansion of monocyclopropanated heterocycles .Molecular Structure Analysis
The molecular structure of “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” is complex, involving multiple functional groups. The compound contains a cyclopentyl group, a piperidin-4-yl group, and a tetrahydro-2H-pyran-4-yl group.Chemical Reactions Analysis
The chemical reactions involving “2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide” are likely to be complex due to the presence of multiple functional groups . For instance, the ring-expansion of monocyclopropanated heterocycles can lead to the formation of highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives .Scientific Research Applications
Alzheimer's Disease Therapy
Synthesis and Biological Evaluation Against Alzheimer's Disease : A study described the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. These compounds showed excellent anti-AChE activity and potential in inhibiting β-amyloid aggregation, suggesting their applicability in Alzheimer's disease therapy (Umar et al., 2019).
Antitumor Activity
Novel Compounds with Antitumor Activity : Research into novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives highlighted the synthesis of compounds with promising antitumor effects. Some of these synthesized compounds exhibited significant inhibitory effects on various cancer cell lines, demonstrating their potential in cancer treatment (Albratty et al., 2017).
Synthesis of Novel Heterocyclic Compounds
Heterocyclic Compound Synthesis for Biological Applications : A study focused on the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles, revealing compounds with promising cytotoxicity and antioxidant activities. These findings suggest the utility of such heterocyclic compounds in developing new therapeutic agents (Hamama et al., 2013).
Novel 2-Pyrone Derivatives : The synthesis of novel 2-pyrone derivatives and their characterization through crystal structures and computational studies were reported. These compounds' interactions within certain biological targets were explored, hinting at potential applications in drug design (Sebhaoui et al., 2020).
Antimicrobial and Antitubercular Activity
Polyhydroquinoline Core Moiety with Biological Evaluation : A study synthesized polyhydroquinoline scaffolds with antibacterial, antitubercular, and antimalarial activities, showcasing the compounds' diverse biological activities and potential therapeutic applications (Sapariya et al., 2017).
properties
IUPAC Name |
2-cyclopentyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O2/c21-18(13-15-3-1-2-4-15)19-14-16-5-9-20(10-6-16)17-7-11-22-12-8-17/h15-17H,1-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQRGCIFHASONP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2564077.png)
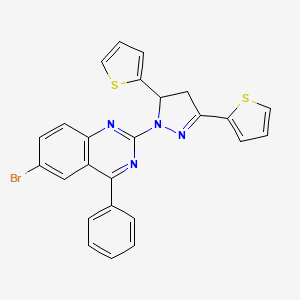
![3-[3-(trifluoromethyl)benzyl]-2H-1,3-benzothiazine-2,4(3H)-dione](/img/structure/B2564081.png)
![2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2564086.png)
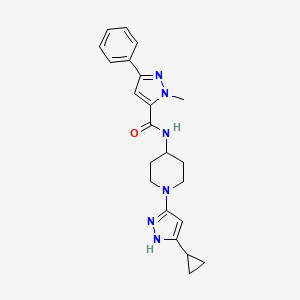
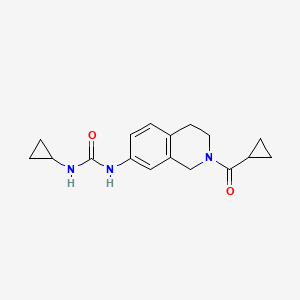
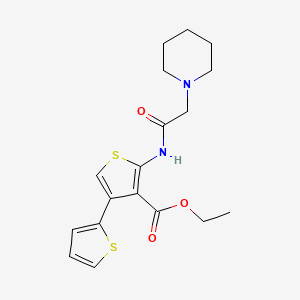
![(2R)-2-[4-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2564093.png)
![4,7-Dimethyl-2-phenacyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2564094.png)
![benzyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2564096.png)
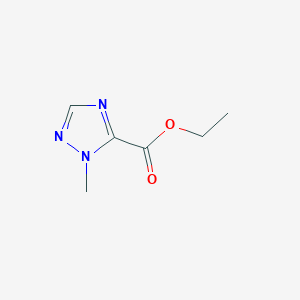
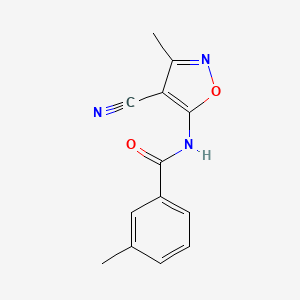
![1-[[3-(Difluoromethyl)-1,2-oxazol-5-yl]methyl]pyrazole-4-carboxylic acid](/img/structure/B2564099.png)
amine](/img/structure/B2564100.png)